Cemadotin
Overview
Description
Cemadotin, also known as LU103793, is a synthetic analogue of dolastatin 15, a naturally occurring cytotoxic peptide. This compound is a water-soluble pentapeptide that has shown potent antiproliferative and antitumor activity. It functions by inhibiting microtubule assembly and tubulin polymerization, making it a promising candidate for cancer therapy .
Mechanism of Action
Target of Action
Cemadotin primarily targets tubulin , a globular protein that is the main constituent of microtubules in cells . Tubulin plays a crucial role in maintaining cell structure, enabling transportation within cells, and facilitating cell division .
Mode of Action
this compound interacts with tubulin by binding at a novel site . This binding suppresses spindle microtubule dynamics, a process critical for cell division . By blocking cells at mitosis, this compound inhibits cell proliferation .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the microtubule dynamics pathway . By binding to tubulin, this compound suppresses the dynamic instability of microtubules, reducing the rate and extent of their growth and shortening . This disruption of microtubule dynamics leads to the blockage of cells at mitosis, thereby inhibiting cell proliferation .
Pharmacokinetics
This compound has been administered as a rapid intravenous bolus injection and as a 5-day continuous intravenous infusion . The drug exhibits apparent first-order pharmacokinetics across the tested dose range . The elimination half-life is approximately 10.3 hours, and the total blood clearance and apparent volume of distribution at steady state are 0.8 L/hour/m^2 and 9.6 L/m^2, respectively .
Result of Action
The primary result of this compound’s action is the suppression of cell proliferation, particularly in cancer cells . By binding to tubulin and disrupting microtubule dynamics, this compound blocks cells at mitosis, preventing them from dividing and proliferating . This makes this compound a promising candidate for cancer chemotherapeutic applications .
Biochemical Analysis
Biochemical Properties
Cemadotin interacts with various biomolecules, primarily tubulin . It suppresses spindle microtubule dynamics through a distinct molecular mechanism by binding at a novel site in tubulin . This interaction with tubulin is crucial for its role in biochemical reactions .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It blocks cells at mitosis, thereby inhibiting cell proliferation . It exerts its antitumor activity by suppressing spindle microtubule dynamics .
Molecular Mechanism
This compound exerts its effects at the molecular level primarily through its interaction with tubulin . It binds to a novel site in tubulin, leading to the suppression of spindle microtubule dynamics . This binding interaction is a key part of its mechanism of action .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings . It is administered as a continuous intravenous infusion over several days, and its effects are monitored over this period . Information on its stability, degradation, and long-term effects on cellular function is obtained through these observations .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . It is administered at varying doses, and its effects, including any threshold effects and any toxic or adverse effects at high doses, are observed .
Metabolic Pathways
Given its interaction with tubulin, it is likely involved in pathways related to microtubule dynamics .
Transport and Distribution
This compound is transported and distributed within cells and tissues through the bloodstream . It is administered intravenously, allowing it to be transported to various parts of the body .
Subcellular Localization
The subcellular localization of this compound is primarily at the microtubules, due to its interaction with tubulin . It binds to a site in tubulin, which is a component of microtubules . This binding affects its activity and function .
Preparation Methods
Cemadotin is synthesized through a series of chemical reactions involving the coupling of amino acids and other chemical groups. The synthetic route typically involves the following steps:
Coupling of Amino Acids: The process begins with the coupling of N,N-dimethyl-L-valyl-L-valyl-N-methyl-L-valyl-L-prolyl-N-benzyl-L-prolinamide.
Formation of Peptide Bonds: The amino acids are linked together through peptide bonds to form the pentapeptide structure.
Purification: The resulting compound is purified using techniques such as liquid chromatography to ensure high purity and yield
Chemical Reactions Analysis
Cemadotin undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify this compound, potentially altering its biological activity.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions are typically modified versions of this compound with altered biological properties .
Scientific Research Applications
Chemistry: Cemadotin is used as a model compound to study the synthesis and modification of peptide-based drugs.
Biology: In biological research, this compound is used to investigate the mechanisms of microtubule inhibition and cell cycle arrest.
Medicine: this compound has shown promise as an anticancer agent, particularly in the treatment of solid tumors. .
Industry: this compound is used in the development of antibody-drug conjugates (ADCs) for targeted cancer therapy. .
Comparison with Similar Compounds
Cemadotin is similar to other microtubule-targeting agents such as dolastatin 10, dolastatin 15, and tasidotin. this compound is unique in its water solubility and its specific binding site on tubulin. This distinct binding site allows this compound to exert its effects with high potency and selectivity .
Similar Compounds
Dolastatin 10: Another potent microtubule inhibitor with a different binding site on tubulin.
Dolastatin 15: The parent compound of this compound, also a microtubule inhibitor.
Tasidotin: An orally active derivative of dolastatin 15 with similar antitumor activity.
This compound’s unique properties, such as its water solubility and specific binding site, make it a valuable compound for research and therapeutic applications.
Biological Activity
Cemadotin, also known as LU103793 or NSC D-669356, is a synthetic analogue of the natural product dolastatin 15. It has garnered attention for its potent antitumor properties and is currently under investigation in clinical trials for its efficacy in treating various cancers. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, pharmacokinetics, clinical findings, and case studies.
This compound primarily exerts its antitumor effects through the inhibition of microtubule dynamics. It binds to tubulin, the protein that forms microtubules, and suppresses their dynamic instability. This action is critical during mitosis, as microtubules are essential for chromosome segregation. Studies have demonstrated that this compound reduces the rate of microtubule growth and shortening while increasing the time microtubules spend in a paused state without significant depolymerization .
Binding Characteristics
- Binding Sites : this compound exhibits two classes of binding sites on tubulin with dissociation constants () of 19.4 µM and 136 µM.
- Interaction with Other Agents : It does not inhibit the binding of vinblastine to tubulin, indicating a unique binding mechanism distinct from other microtubule-targeting agents .
Pharmacokinetics
This compound is administered via continuous intravenous infusion, and pharmacokinetic studies have been conducted to understand its absorption, distribution, metabolism, and excretion (ADME) profiles. The drug has shown nonlinear pharmacokinetics at higher doses, with a maximum tolerated dose (MTD) established through dose-escalation studies .
Phase I Trials
A phase I clinical trial evaluated this compound in patients with refractory solid tumors. The study aimed to determine safety, tolerability, and preliminary efficacy. Patients received escalating doses starting from 2.5 mg/m² to identify the MTD . Key findings included:
- Toxicity Profile : The primary toxicities observed were hematologic, including neutropenia. Non-hematologic toxicities were generally mild to moderate.
- Antitumor Activity : Some patients exhibited stable disease or minor responses to treatment, particularly those with non-small cell lung carcinoma and hepatocellular carcinoma .
Efficacy in Preclinical Models
In preclinical studies, this compound demonstrated significant antiproliferative effects across various cancer cell lines, including breast, ovarian, prostate, and colon carcinomas. It also showed efficacy in murine tumor models such as P388 leukemia and MX-1 human breast carcinoma xenografts .
Case Studies
Several case studies highlight the clinical potential of this compound:
- Case Study 1 : A patient with advanced non-small cell lung cancer experienced stable disease for 11 months while on this compound treatment.
- Case Study 2 : In a cohort of patients treated for various solid tumors, one patient showed a minor response after receiving this compound at higher doses .
Summary of Findings
The following table summarizes key findings related to the biological activity and clinical outcomes associated with this compound:
Parameter | Findings |
---|---|
Mechanism of Action | Inhibits microtubule dynamics by binding to tubulin |
Binding Affinity | Two classes of binding sites (: 19.4 µM, 136 µM) |
Administration Route | Continuous intravenous infusion |
Maximum Tolerated Dose | Established through phase I trials |
Primary Toxicities | Neutropenia; mild to moderate non-hematologic effects |
Clinical Responses | Stable disease or minor responses in several cases |
Properties
CAS No. |
159776-69-9 |
---|---|
Molecular Formula |
C35H56N6O5 |
Molecular Weight |
640.9 g/mol |
IUPAC Name |
(2S)-N-benzyl-1-[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-(dimethylamino)-3-methylbutanoyl]amino]-3-methylbutanoyl]-methylamino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C35H56N6O5/c1-22(2)28(37-32(43)29(23(3)4)38(7)8)34(45)39(9)30(24(5)6)35(46)41-20-14-18-27(41)33(44)40-19-13-17-26(40)31(42)36-21-25-15-11-10-12-16-25/h10-12,15-16,22-24,26-30H,13-14,17-21H2,1-9H3,(H,36,42)(H,37,43)/t26-,27-,28-,29-,30-/m0/s1 |
InChI Key |
XSAKVDNHFRWJKS-IIZANFQQSA-N |
SMILES |
CC(C)C(C(=O)N(C)C(C(C)C)C(=O)N1CCCC1C(=O)N2CCCC2C(=O)NCC3=CC=CC=C3)NC(=O)C(C(C)C)N(C)C |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N(C)[C@@H](C(C)C)C(=O)N1CCC[C@H]1C(=O)N2CCC[C@H]2C(=O)NCC3=CC=CC=C3)NC(=O)[C@H](C(C)C)N(C)C |
Canonical SMILES |
CC(C)C(C(=O)N(C)C(C(C)C)C(=O)N1CCCC1C(=O)N2CCCC2C(=O)NCC3=CC=CC=C3)NC(=O)C(C(C)C)N(C)C |
sequence |
VVVPP |
Synonyms |
cemadotin LU 103793 LU-103793 LU103793 N,N-dimethyl-L-valyl-L-valyl-N-methyl-L-valyl-L-prolyl-L-prolinebenzylamide NSC 669356D NSC D-669356 NSC D669356 NSC-669356D NSC-D669356 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.